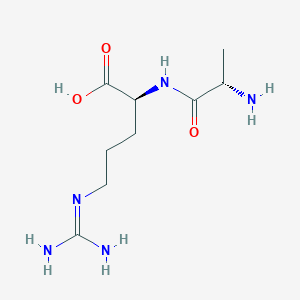

H-Ala-Arg-OH

概要

説明

10-メトキシカンプトテシンは、カンプトテカ・アキュミナータ (Camptotheca acuminata) 植物から単離された、カンプトテシンの天然の生物活性誘導体です。 10-ヒドロキシカンプトテシンなどの他の誘導体と比較して、強力な抗がん特性を持ち、より高い細胞毒性を示します 。この化合物は、広範囲にわたる抗腫瘍活性により、医薬品化学の分野で大きな注目を集めています。

2. 製法

合成経路と反応条件: 10-メトキシカンプトテシンの合成は、通常、カンプトテシンの修飾を伴います。一般的な方法の1つは、カンプトテシンを10位でメチル化することです。 これは、ジメチル硫酸またはヨードメタンなどのメチル化剤を塩基性条件下で使用して達成できます .

工業生産方法: 10-メトキシカンプトテシンの工業生産は、多くの場合、バイオテクノロジー的手法に依存しています。 細胞懸濁培養、内生菌の培養、代謝工学などの技術が、カンプトテシンとその誘導体の収率を高めるために使用されてきました 。これらの方法は、その持続可能性と大量の化合物を生成する能力のために好まれています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methoxycamptothecin typically involves the modification of camptothecin. One common method includes the methylation of camptothecin at the 10th position. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of 10-Methoxycamptothecin often relies on biotechnological approaches. Techniques such as cell suspension cultures, endophytic fungi cultivation, and metabolic engineering have been employed to enhance the yield of camptothecin and its derivatives . These methods are preferred due to their sustainability and ability to produce large quantities of the compound.

化学反応の分析

反応の種類: 10-メトキシカンプトテシンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、キノン誘導体の形成につながる可能性があります。

還元: 還元反応は、ラクトン環を修飾し、化合物の生物活性に影響を与える可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬が一般的に使用されます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムが一般的な還元剤です。

主な生成物:

科学的研究の応用

Biological Significance

1. Protein Interactions:

H-Ala-Arg-OH is utilized to investigate protein-protein interactions. The arginine residue in the dipeptide is known for its ability to form hydrogen bonds and ionic interactions, making it a valuable component in studying binding affinities with various receptors and proteins. Research has shown that peptides containing arginine can significantly influence the structural conformation of proteins, thereby affecting their biological functions .

2. Enzyme Activity:

The compound serves as a substrate in enzymatic assays, particularly in studies involving proteolytic enzymes. For example, its interaction with specific enzymes can reveal insights into enzyme kinetics and mechanisms of action. The presence of arginine allows for specific interactions that can enhance the catalytic efficiency of certain enzymes, making this compound a useful tool in enzymology .

3. Metabolic Pathways:

Studies have indicated that this compound plays a role in metabolic pathways involving amino acid metabolism and signaling. It has been shown to influence pathways related to nitric oxide production due to the presence of arginine, which is a precursor for nitric oxide synthase. This highlights its potential use in cardiovascular research and studies related to metabolic disorders .

Flavor Enhancement

Salt Taste Enhancer:

One notable application of this compound is its use as a salt taste enhancer in food science. The compound has been shown to enhance the perception of saltiness without increasing sodium content, making it beneficial for developing low-sodium food products. The mechanism involves the interaction of the dipeptide with taste receptors, which can amplify the salty flavor profile of food products .

Case Studies

Case Study 1: Enzyme Kinetics

In a study examining the effects of various dipeptides on enzyme kinetics, this compound was tested as a substrate for serine proteases. The results demonstrated that the dipeptide enhanced enzyme activity compared to other substrates, indicating its potential utility in designing more effective enzyme assays .

Case Study 2: Salt Taste Perception

Research conducted on the sensory properties of this compound revealed that it significantly increased the perception of saltiness in taste tests compared to control samples lacking the dipeptide. This suggests its practical application in food formulation aimed at reducing sodium intake while maintaining flavor .

作用機序

10-メトキシカンプトテシンは、主にDNAトポイソメラーゼI酵素を阻害することによってその効果を発揮します。この酵素は、DNA複製と転写に不可欠です。 10-メトキシカンプトテシンは、DNAとトポイソメラーゼIとの間で形成された複合体を安定化させることによって、DNA鎖の再結合を阻害し、DNA損傷を引き起こし、その後、癌細胞のアポトーシスにつながります 。このメカニズムは、他のカンプトテシン誘導体と似ていますが、10位におけるメトキシ基により、より強力になっています。

類似の化合物:

カンプトテシン: 抗がん特性で知られる親化合物。

10-ヒドロキシカンプトテシン: 有意な抗腫瘍活性を示す別の誘導体。

9-メトキシカンプトテシン: 構造は似ていますが、9位にメトキシ基が結合しています.

独自性: 10-メトキシカンプトテシンは、他の誘導体と比較して、より高い細胞毒性とより良い薬物動態特性を持つため、ユニークです。 癌細胞のアポトーシスを誘導する能力が向上しているため、がん治療のさらなる開発における有望な候補となっています .

類似化合物との比較

Camptothecin: The parent compound, known for its anticancer properties.

10-Hydroxycamptothecin: Another derivative with significant antitumor activity.

9-Methoxycamptothecin: Similar in structure but with a methoxy group at the 9th position.

Uniqueness: 10-Methoxycamptothecin is unique due to its higher cytotoxicity and better pharmacokinetic properties compared to other derivatives. Its enhanced ability to induce apoptosis in cancer cells makes it a promising candidate for further development in cancer therapy .

生物活性

Introduction

H-Ala-Arg-OH, also known as L-alanylaspartic acid, is a dipeptide composed of alanine and arginine. This compound has garnered attention in various fields of research due to its biological activities, particularly in the context of its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

This compound has the following structural formula:

- Molecular Weight : 116.12 g/mol

- CAS Number : 16709-12-9

- Solubility : Soluble in water, making it suitable for various biological assays.

Pharmacological Effects

- Vasoactive Properties

- Taste Enhancement

- Binding Affinity

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

- Receptor Interaction : The presence of arginine in the structure enhances its interaction with receptors involved in vascular regulation and immune responses.

- Enzymatic Activity : this compound may modulate enzymatic pathways related to inflammation and metabolism through competitive inhibition or allosteric modulation.

Case Study 1: Vasoactive Responses

In a study examining the effects of synthetic peptides on mast cell activation, this compound was found to induce significant release of histamine and other vasoactive substances from isolated rat mast cells. This suggests a potential role in allergic reactions and inflammation management .

Case Study 2: Taste Enhancement

A sensory evaluation study demonstrated that this compound significantly enhances the perception of saltiness in food products, making it a valuable additive in low-sodium formulations .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N5O3/c1-5(10)7(15)14-6(8(16)17)3-2-4-13-9(11)12/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H4,11,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITWEMZOJNKJCH-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332213 | |

| Record name | L-Arginine, L-alanyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16709-12-9 | |

| Record name | L-Arginine, L-alanyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alanylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。